

Spectroscopic comparison of Levofloxacin and its Q-acid precursor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Levofloxacin Q-acid

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Spectroscopic Comparison: Levofloxacin and its Q-acid Precursor

A detailed analysis of the key spectroscopic differences between the active pharmaceutical ingredient Levofloxacin and its synthetic precursor, Q-acid, supported by experimental data and protocols.

This guide provides a comprehensive spectroscopic comparison of Levofloxacin and its immediate synthetic precursor, (3S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, commonly known as Q-acid. The primary structural difference between these two compounds is the presence of a 4-methyl-piperazinyl group at the C-10 position of Levofloxacin, which replaces a fluorine atom on the Q-acid core.^{[1][2]} This substitution results in distinct and identifiable signatures across various spectroscopic techniques, which are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final active pharmaceutical ingredient (API).^[3]

Molecular and Physical Properties

The fundamental differences in molecular structure are reflected in their chemical formulas and molecular weights. Levofloxacin is synthesized from the Q-acid by reacting it with N-methyl piperazine.^{[1][4]}

Property	Levofloxacin Q-acid	Levofloxacin
IUPAC Name	(3S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[5]	(S)-9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[2][6]
Molecular Formula	C ₁₃ H ₉ F ₂ NO ₄ [7]	C ₁₈ H ₂₀ FN ₃ O ₄ [6]
Molecular Weight	281.21 g/mol [7]	361.4 g/mol [6]
Key Structural Difference	Difluoro at C-9 and C-10[7]	4-methyl-piperazinyl group at C-10[6]

Spectroscopic Data Comparison

The addition of the N-methyl piperazine moiety to the Q-acid structure to form Levofloxacin introduces new functional groups and alters the electronic environment of the molecule, leading to significant changes in their respective spectra.

UV-Vis spectroscopy reveals shifts in the absorption maxima (λ_{max}) due to changes in the chromophoric system. The extension of conjugation and the presence of the nitrogen-containing piperazine ring in Levofloxacin influences its absorption profile compared to the Q-acid.

Compound	λ_{max} (nm)	Solvent/Conditions
Levofloxacin Q-acid	Data not available in provided search results.	-
Levofloxacin	~288 nm, ~292 nm, ~330 nm	Water, Methanol, Acetonitrile mixtures, 0.1 N HCl[8][9][10][11]

FTIR spectroscopy is highly effective for comparing the functional groups present in both molecules. The most notable differences are the appearance of N-H stretching vibrations from the piperazinyl group in Levofloxacin and the distinct fingerprint regions.

Functional Group	Levofloxacin Q-acid (Expected Wavenumber, cm ⁻¹)	Levofloxacin (Observed Wavenumber, cm ⁻¹)
O-H Stretch (Carboxylic Acid)	Broad, ~3000 cm ⁻¹ (Confirmed presence)[7]	Broad, ~3268 cm ⁻¹ [12]
C-H Stretch (Aliphatic/Aromatic)	~2850-3000 cm ⁻¹	~2803-2974 cm ⁻¹ [13]
N-H Stretch (Piperazinyl)	Absent	Broad split band ~3100-3600 cm ⁻¹ [14]
C=O Stretch (Carboxylic Acid)	~1730 cm ⁻¹ (Confirmed presence)[7]	~1724-1735 cm ⁻¹ [13]
C=O Stretch (Quinolone Ring)	~1620-1630 cm ⁻¹	~1622-1629 cm ⁻¹ [12][13]
C-F Stretch	Present (specific value not cited)	~839 cm ⁻¹ [12]

NMR spectroscopy provides the most detailed structural comparison. The ¹H NMR spectrum of Levofloxacin shows additional signals corresponding to the protons of the N-methyl piperazine ring, which are absent in the Q-acid spectrum. Similarly, the ¹³C NMR spectrum of Levofloxacin contains extra carbon signals from this moiety.

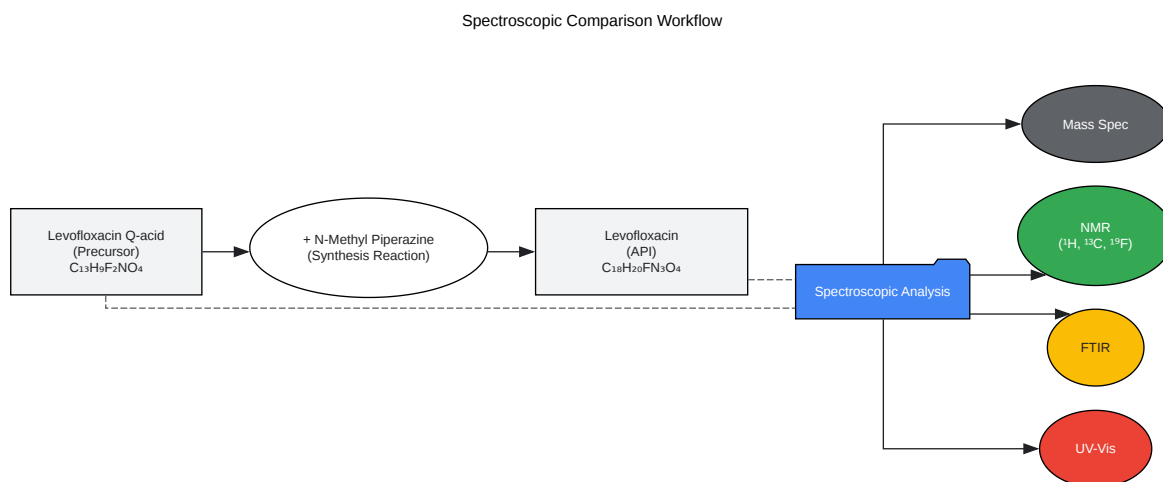
Nucleus	Levofloxacin Q-acid	Levofloxacin
^1H NMR	Lacks signals for the N-methyl piperazine ring.	Shows characteristic signals for the N-methyl group (singlet, ~2.2-2.3 ppm) and piperazine ring protons (multiplets, ~2.4-3.4 ppm). [15] [16]
^{13}C NMR	Lacks signals for the N-methyl piperazine ring.	Shows additional signals corresponding to the carbons of the N-methyl piperazine ring. [17]
^{19}F NMR	Shows two distinct signals for the fluorine atoms at C-9 and C-10 (δ -112.3 ppm and -116.7 ppm). [7]	Shows a single fluorine signal for the C-9 fluorine.

Mass spectrometry directly confirms the successful conversion of Q-acid to Levofloxacin by showing a clear increase in the molecular ion mass corresponding to the addition of the N-methyl piperazine group.

Parameter	Levofloxacin Q-acid	Levofloxacin
Molecular Ion $[\text{M}+\text{H}]^+$	m/z 281.21 [7]	m/z 362.15 [18]
Fragmentation Pattern	Fragmentation would originate from the difluoro-benzoxazine carboxylic acid core.	Fragmentation includes characteristic losses of the piperazine side chain.

Experimental Workflow and Methodologies

The following section details the typical protocols used to acquire the spectroscopic data for the comparison of Levofloxacin and its Q-acid precursor.



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Caption: Workflow of spectroscopic comparison.

- UV-Visible Spectroscopy
 - Instrumentation: A double beam UV-Visible spectrophotometer with 10 mm quartz cells.
 - Sample Preparation: Stock solutions (e.g., 200.0 µg/mL) of the reference standards are prepared in a suitable solvent such as methanol, 0.1 N HCl, or a water:methanol:acetonitrile mixture.[10][19] Working solutions are prepared by appropriate dilution of the stock solution to a concentration range of approximately 2-12 µg/mL.[9][11]
 - Analysis: The absorption spectra are recorded over a wavelength range of 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λ_{max}).[19]

- Fourier-Transform Infrared (FTIR) Spectroscopy
 - Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory or used with the KBr pellet method.
 - Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the crystal. For the KBr method, the sample is mixed with dry potassium bromide and pressed into a thin pellet.
 - Analysis: Spectra are typically recorded in the range of 4000-400 cm^{-1} . The resulting spectrum reveals absorption bands corresponding to the specific functional groups within the molecule.[\[13\]](#)[\[20\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Sample Preparation: Samples are dissolved in a deuterated solvent, commonly Deuterated Dimethyl Sulfoxide (DMSO-d_6) or Deuterated Chloroform (CDCl_3), at a concentration suitable for the instrument's sensitivity.[\[17\]](#)[\[21\]](#)
 - Analysis: ^1H , ^{13}C , and other relevant nuclei (like ^{19}F) spectra are acquired. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.[\[3\]](#)[\[17\]](#)
- Mass Spectrometry (MS)
 - Instrumentation: Typically a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source. High-resolution mass spectrometers like Orbitrap or Time-of-Flight (TOF) are used for accurate mass measurements.[\[3\]](#)
 - Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation on an LC column.
 - Analysis: The instrument is operated in positive or negative ion mode to detect the molecular ion (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$). Tandem MS (MS/MS) experiments are conducted

to study the fragmentation patterns, which aids in structural confirmation.[3]

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- To cite this document: BenchChem. [Spectroscopic comparison of Levofloxacin and its Q-acid precursor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023522#spectroscopic-comparison-of-levofloxacin-and-its-q-acid-precursor]

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